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Compound of Interest

Compound Name:
Chroman-3-carboxylic acid methyl

ester

Cat. No.: B1628157 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

chroman-3-carboxylic acid methyl ester (CAS 68281-60-7). This document is intended for

researchers, scientists, and professionals in drug development who require a thorough

understanding of the structural characterization of this heterocyclic compound. The guide

presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering insights into the underlying principles of spectral interpretation

for this class of molecules.

Introduction
Chroman-3-carboxylic acid methyl ester is a heterocyclic organic compound built upon the

chroman scaffold, which is a common motif in a variety of natural products and

pharmacologically active molecules. The chroman ring system, a bicyclic ether, is a key

structural component in compounds exhibiting a wide range of biological activities, including

antioxidant, anti-inflammatory, and anticancer properties. Accurate structural elucidation

through spectroscopic methods is paramount in the synthesis, characterization, and application

of such compounds in medicinal chemistry and materials science.

This guide provides a detailed examination of the expected spectroscopic signature of

chroman-3-carboxylic acid methyl ester. In the absence of a complete, publicly available

experimental dataset for this specific molecule, the presented data is a scientifically grounded

prediction based on the analysis of the parent chroman molecule and known substituent effects
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of the methyl carboxylate group. This approach provides a robust framework for the

identification and characterization of this compound.

Molecular Structure and Numbering
The systematic name for chroman-3-carboxylic acid methyl ester is methyl 3,4-dihydro-2H-

1-benzopyran-3-carboxylate. The atomic numbering convention used throughout this guide is

illustrated in the diagram below.

Caption: Molecular structure and numbering of chroman-3-carboxylic acid methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of chroman-3-
carboxylic acid methyl ester.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons,

their chemical environment, and their connectivity.

Table 1: Predicted ¹H NMR Data for Chroman-3-Carboxylic Acid Methyl Ester (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.10 - 6.80 m 4H
Ar-H (H-5, H-6, H-7,

H-8)

~ 4.40 - 4.20 m 2H O-CH₂ (H-2)

~ 3.75 s 3H O-CH₃

~ 3.10 m 1H CH (H-3)

~ 2.90 m 2H Ar-CH₂ (H-4)

Interpretation:
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Aromatic Protons (H-5, H-6, H-7, H-8): The four protons on the benzene ring are expected to

appear as a complex multiplet in the aromatic region (~6.80-7.10 ppm). Their specific

chemical shifts and coupling patterns will depend on the substitution pattern of the aromatic

ring.

Methylene Protons (H-2): The two protons on the carbon adjacent to the oxygen atom (C-2)

are diastereotopic and will appear as a multiplet around 4.20-4.40 ppm. They will be coupled

to the proton at C-3.

Methyl Protons (O-CH₃): The three protons of the methyl ester group will appear as a sharp

singlet at approximately 3.75 ppm, a characteristic region for methyl esters.

Methine Proton (H-3): The proton at the chiral center (C-3) will be a multiplet around 3.10

ppm, coupled to the protons at C-2 and C-4.

Methylene Protons (H-4): The two protons at C-4, adjacent to the aromatic ring, are also

diastereotopic and will appear as a multiplet around 2.90 ppm, coupled to the proton at C-3.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in

the molecule.

Table 2: Predicted ¹³C NMR Data for Chroman-3-Carboxylic Acid Methyl Ester (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~ 173 C=O (ester)

~ 154 C-8a

~ 129 C-6

~ 127 C-8

~ 121 C-5

~ 120 C-4a

~ 117 C-7

~ 66 C-2

~ 52 O-CH₃

~ 40 C-3

~ 24 C-4

Interpretation:

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield

chemical shift, around 173 ppm.

Aromatic Carbons: The six aromatic carbons will appear in the range of 117-154 ppm. The

carbon attached to the oxygen (C-8a) will be the most downfield of the aromatic signals.

Aliphatic Carbons: The aliphatic carbons of the chroman ring (C-2, C-3, and C-4) and the

methyl ester carbon will appear in the upfield region of the spectrum. The carbon attached to

the ether oxygen (C-2) will be around 66 ppm, while the methine carbon (C-3) and the

methylene carbon (C-4) will be at approximately 40 ppm and 24 ppm, respectively. The

methyl ester carbon (O-CH₃) will be around 52 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Table 3: Predicted IR Absorption Bands for Chroman-3-Carboxylic Acid Methyl Ester

Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Aliphatic C-H stretch

~ 1735 Strong C=O stretch (ester)

1600, 1490 Medium-Strong C=C stretch (aromatic)

~ 1250 Strong C-O stretch (ester and ether)

~ 1160 Strong C-O stretch (ether)

Interpretation:

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the

aromatic and aliphatic portions of the molecule.

Carbonyl Stretching: A strong, sharp absorption band around 1735 cm⁻¹ is the most

prominent feature and is indicative of the C=O stretching of the ester functional group.[1]

Aromatic C=C Stretching: Absorptions corresponding to the carbon-carbon double bond

stretching in the benzene ring will be observed around 1600 cm⁻¹ and 1490 cm⁻¹.

C-O Stretching: Strong bands in the fingerprint region, particularly around 1250 cm⁻¹ and

1160 cm⁻¹, will correspond to the C-O stretching vibrations of the ester and the ether

linkages.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for Chroman-3-Carboxylic Acid Methyl Ester
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m/z Interpretation

192 [M]⁺ (Molecular Ion)

133 [M - COOCH₃]⁺

105 [C₇H₅O]⁺

77 [C₆H₅]⁺

Interpretation:

The molecular ion peak ([M]⁺) is expected at m/z 192, corresponding to the molecular weight of

the compound (C₁₁H₁₂O₃).[2] A prominent fragment would likely result from the loss of the

methyl carboxylate radical, giving a peak at m/z 133. Further fragmentation of the chroman ring

would lead to characteristic aromatic fragments.

Mass Spectrometry Fragmentation

M+ (m/z 192) Fragment 1 (m/z 133)- •COOCH3 Fragment 2 (m/z 105)- C2H4

Click to download full resolution via product page

Caption: Predicted key fragmentation pathway for chroman-3-carboxylic acid methyl ester.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this

guide. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of chroman-3-carboxylic acid
methyl ester in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.
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¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR

spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2

seconds, and an acquisition time of 2-3 seconds.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-

decoupled sequence (e.g., zgpg30) should be used. A larger number of scans will be

required compared to ¹H NMR to achieve a good signal-to-noise ratio.

IR Spectroscopy
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two

potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, a KBr

pellet can be prepared by grinding a small amount of the sample with dry KBr powder and

pressing the mixture into a transparent disk.

Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer,

typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

Ionization: Electron Ionization (EI) is a common method for generating the mass spectrum.

Analysis: The mass spectrum is recorded, showing the relative abundance of ions as a

function of their mass-to-charge ratio (m/z).
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Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis
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Caption: General workflow for the spectroscopic analysis of chroman-3-carboxylic acid
methyl ester.

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of chroman-3-
carboxylic acid methyl ester. The presented NMR, IR, and MS data, derived from the

analysis of structurally related compounds and fundamental spectroscopic principles, offer a

valuable resource for the identification and characterization of this molecule. The provided

protocols and interpretations are intended to assist researchers in their synthetic and analytical

endeavors involving chroman derivatives. As with any predictive data, experimental verification

is ultimately recommended for definitive structural confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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